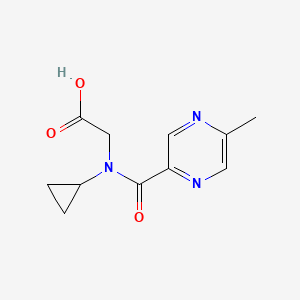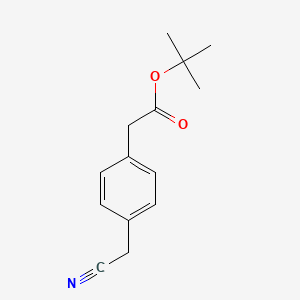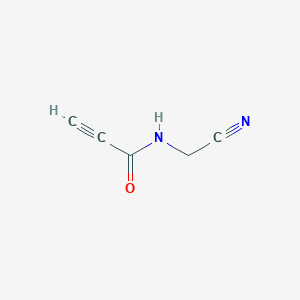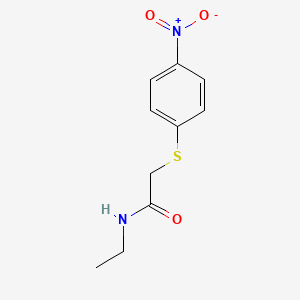
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9Cl2N2O3. It is a synthetic intermediate used in various chemical processes and has applications in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide typically involves the following steps:
Acyl Chlorination:
p-nitroaniline is reacted with chloroacetic agent to form 2-chloro-N-p-nitrophenylacetamide.Methylation: The intermediate is then methylated using a methylating agent to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The raw materials used are readily available, and the reaction conditions are mild, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Major Products
Substitution: Products depend on the substituent introduced.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide is used in various scientific research applications:
Chemistry: As a synthetic intermediate in the preparation of other compounds.
Biology: In the study of enzyme inhibitors and other biological processes.
Medicine: As a precursor in the synthesis of pharmaceutical drugs, particularly those with anticancer activity.
Industry: Used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors, which play a role in cancer treatment by inhibiting the expression of anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: A closely related compound used as an intermediate in similar synthetic processes.
Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl): Another related compound with different substituents.
Uniqueness
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide is unique due to its specific structure, which allows it to be used in the synthesis of compounds with particular biological activities, such as anticancer agents .
Properties
Molecular Formula |
C9H8Cl2N2O3 |
|---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-6-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c1-5-2-6(13(15)16)3-7(11)9(5)12-8(14)4-10/h2-3H,4H2,1H3,(H,12,14) |
InChI Key |
KSRTXMZNTKBHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CCl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


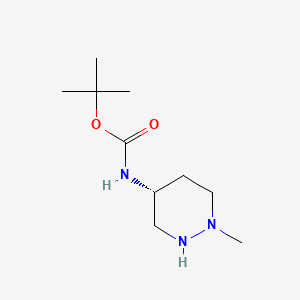
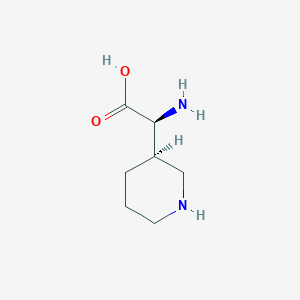

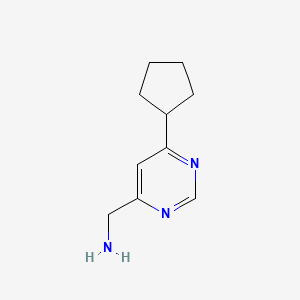

![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
